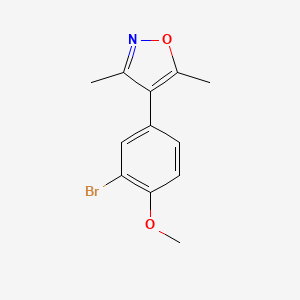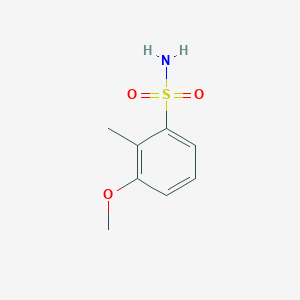![molecular formula C8H7ClN4O2S B8680973 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole CAS No. 18527-41-8](/img/structure/B8680973.png)
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a sulfonylmethyl group attached to a 4-chlorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with sodium azide to form the corresponding sulfonyl azide.
Cyclization: The sulfonyl azide undergoes cyclization in the presence of a base, such as triethylamine, to form the tetrazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Cycloaddition Reactions: Cycloaddition reactions often require catalysts such as copper or palladium complexes.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, and other derivatives.
Cycloaddition: Formation of new heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical assays and studies to investigate enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The sulfonyl and tetrazole groups confer unique reactivity, allowing the compound to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole.
5-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-tetrazole: A similar compound with a methyl group instead of a chlorine atom.
5-[(4-Bromobenzene-1-sulfonyl)methyl]-2H-tetrazole: A similar compound with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and tetrazole functional groups, which confer distinct chemical reactivity and potential biological activity. The chlorine atom on the benzene ring also influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
18527-41-8 |
|---|---|
Molekularformel |
C8H7ClN4O2S |
Molekulargewicht |
258.69 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-1-3-7(4-2-6)16(14,15)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
InChI-Schlüssel |
WJWZHEFWAFYORW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=NNN=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-morpholin-4-yl-pyrido[3,2-d]pyrimidin-2-ylamine](/img/structure/B8680894.png)

![N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B8680905.png)


![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8680932.png)
![6,7-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B8680940.png)





![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)

